molecular formula C4H4O3Se B14689293 1,4-Oxaselenane-2,6-dione CAS No. 30042-51-4

1,4-Oxaselenane-2,6-dione

Cat. No.: B14689293
CAS No.: 30042-51-4
M. Wt: 179.04 g/mol
InChI Key: REUVZKCQOOSVJE-UHFFFAOYSA-N
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Description

1,4-Oxaselenane-2,6-dione is an organoselenium compound with the molecular formula C₄H₄O₃Se. It is a six-membered ring structure containing selenium, oxygen, and carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Oxaselenane-2,6-dione can be synthesized through several methods. One common approach involves the reaction of selenourea with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Scaling up the reaction would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxaselenane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium and oxygen atoms in the ring structure .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield selenium dioxide, while reduction reactions produce selenol derivatives .

Scientific Research Applications

1,4-Oxaselenane-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-oxaselenane-2,6-dione is primarily related to its ability to undergo redox reactions. The selenium atom in the compound can cycle between different oxidation states, allowing it to participate in various redox processes. This redox activity is crucial for its antioxidant properties and potential therapeutic effects .

Molecular Targets and Pathways: The compound’s molecular targets include enzymes and proteins involved in redox regulation. By modulating the activity of these targets, this compound can influence cellular redox balance and protect cells from oxidative damage .

Comparison with Similar Compounds

    1,4-Dioxane-2,6-dione: This compound is structurally similar to 1,4-oxaselenane-2,6-dione but contains oxygen instead of selenium.

    1,4-Thioxane-2,6-dione:

Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound a valuable compound for research and industrial applications .

Properties

CAS No.

30042-51-4

Molecular Formula

C4H4O3Se

Molecular Weight

179.04 g/mol

IUPAC Name

1,4-oxaselenane-2,6-dione

InChI

InChI=1S/C4H4O3Se/c5-3-1-8-2-4(6)7-3/h1-2H2

InChI Key

REUVZKCQOOSVJE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OC(=O)C[Se]1

Origin of Product

United States

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